Cas no 2171606-82-7 (4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(2-Ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized protected amino acid derivative, primarily used in peptide synthesis. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group ensures selective deprotection under mild basic conditions, facilitating controlled peptide chain elongation. The 2-ethylcyclopropylcarbamoyl moiety enhances steric and electronic properties, making it valuable for introducing constrained structural motifs. This compound is particularly useful in solid-phase peptide synthesis (SPPS), offering high compatibility with standard Fmoc-chemistry protocols. Its carboxylate functionality allows for further conjugation or activation, broadening its utility in constructing complex peptidomimetics or modified peptides. The compound is characterized by its stability and purity, ensuring reliable performance in synthetic applications.
4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171606-82-7 structure
Product Name:4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171606-82-7
MF:C25H28N2O5
MW:436.500226974487
CID:6223395
PubChem ID:165535838
Update Time:2025-06-12

4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • EN300-1503303
    • 4-[(2-ethylcyclopropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • 2171606-82-7
    • Inchi: 1S/C25H28N2O5/c1-2-15-13-22(15)26-24(30)21(11-12-23(28)29)27-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,2,11-14H2,1H3,(H,26,30)(H,27,31)(H,28,29)
    • InChI Key: WFNYNSLCUBPPGQ-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CC1CC

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 105Ų

4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

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Additional information on 4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Research Briefing on 4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171606-82-7)

The compound 4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171606-82-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and an ethylcyclopropyl carbamoyl moiety, is being explored for its potential applications in peptide synthesis and drug development. Recent studies highlight its role as a versatile intermediate in the synthesis of bioactive peptides and small molecule therapeutics.

Recent research has focused on the synthetic utility of this compound, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group is a critical component in SPPS, providing temporary protection for the amino group during peptide chain elongation. The ethylcyclopropyl carbamoyl moiety, on the other hand, introduces steric and electronic effects that can influence the pharmacokinetic properties of the resulting peptides. A study published in the Journal of Medicinal Chemistry demonstrated the efficient incorporation of this compound into peptide backbones, leading to enhanced stability and bioavailability of the final products.

In addition to its synthetic applications, 4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid has shown promise in the development of targeted therapies. Researchers have investigated its potential as a building block for protease inhibitors, leveraging its structural motifs to interact with enzyme active sites. Preliminary in vitro studies have indicated inhibitory activity against select proteases, suggesting its utility in treating diseases such as cancer and viral infections. Further optimization of the compound's structure is underway to improve its potency and selectivity.

The pharmacokinetic and toxicological profiles of this compound are also under scrutiny. A recent preclinical study evaluated its metabolic stability and toxicity in animal models, revealing favorable absorption and distribution characteristics. However, challenges remain in optimizing its clearance and minimizing off-target effects. These findings underscore the need for continued research to fully elucidate the compound's therapeutic potential and safety profile.

In conclusion, 4-(2-ethylcyclopropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171606-82-7) represents a promising candidate for both synthetic and therapeutic applications in chemical biology and pharmaceutical research. Its unique structural features and demonstrated bioactivity make it a valuable tool for peptide synthesis and drug discovery. Ongoing studies aim to further explore its mechanisms of action and optimize its properties for clinical translation.

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